molecular formula C7H7ClO B1584042 3-Chloro-2-methylphenol CAS No. 3260-87-5

3-Chloro-2-methylphenol

Cat. No.: B1584042
CAS No.: 3260-87-5
M. Wt: 142.58 g/mol
InChI Key: WADQOGCINABPRT-UHFFFAOYSA-N
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Description

3-Chloro-2-methylphenol: is an aromatic organic compound with the molecular formula C7H7ClO . It is a derivative of phenol, where a chlorine atom is substituted at the third position and a methyl group at the second position on the benzene ring. This compound is known for its antiseptic and disinfectant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylphenol can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), and potassium permanganate (KMnO4).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Oxidation: Quinones and hydroquinones.

    Substitution: Nitro derivatives and halogenated phenols.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of 3-chloro-2-methylphenol primarily involves the disruption of bacterial cell membranes. This compound induces cytoplasmic leakage in bacteria, disrupting membrane permeability to potassium and phosphate ions. This results in the dissipation of the proton motive force, causing uncoupling of respiration from ATP synthesis .

Properties

IUPAC Name

3-chloro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADQOGCINABPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186295
Record name 3-Chloro-o-cresol
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3260-87-5
Record name 3-Chloro-2-methylphenol
Source CAS Common Chemistry
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Record name 3-Chloro-o-cresol
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Record name 3-Chloro-2-methylphenol
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Record name 3-Chloro-o-cresol
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Record name 3-chloro-o-cresol
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Synthesis routes and methods I

Procedure details

2 g (9.28 mmol) of epoxide 2h in solution in 5 cm3 of anhydrous DMF were heated to reflux for 3 h. The solution was acidified (pH=1) with 3N HCl, extracted with ether (4×25 cm3), dried over MgSO4, filtered and evaporated down. The crude product obtained was purified by flash chromatography on silica (eluent: ether/petroleum ether=5/95). 1.18 g of phenol 4e were obtained (macrobore GC purity>96%). The yield of compound 4e was 89%.
Name
epoxide
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of concentrated sulphuric acid (7.3 mL) in water (97 mL) was added to 3-chloro-2-methylaniline (0.84 mL, 7.06 mmol) and the mixture heated at 90° C. until solution was achieved. The reaction mixture was cooled to 0° C. and a solution of sodium nitrite (510 mg, 12.75 mmol) in water (5 mL) was added dropwise. The reaction mixture was allowed to warm to ambient temperature over 2 h. Excess sodium nitrite was destroyed by the addition of urea. The resultant mixture was added to a solution of concentrated sulphuric acid (5.0 mL) in water (55 mL), heated to 90° C. and stirred at this temperature for a further 1 h. The resultant product mixture was filtered through dicalite and extracted with dichloromethane (2×200 mL). The organic phase was washed with NaHCO3 (aq.), dried (MgSO4) and evaporated under reduced pressure to afford the desired product (830 mg, 83%) as an off-white solid.
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods III

Procedure details

16.1 g (0.1 mol) of 2,6-dichlorotoluene and 19.8 g (0.3 mol) of potassium hydroxide (85%) are heated in 30 ml of diethylene glycol at a bath temperature of 190° C. for 18 hours. The water released by the reaction is distilled off. After cooling, the reaction mixture is stirred with 100 ml of water until a solution is obtained and extracted three times with 50 ml of dichloromethane. The aqueous phase is admixed with 35 ml of 30% hydrochloric acid and extracted three times with 70 ml of dichloromethane. The organic phases are dried over sodium sulphate and concentrated under reduced pressure. 3-Chloro-2-methylphenol is obtained as a solid (12.4 g, content by HPLC: 83%, 72% of theory).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

16.1 g (0.1 mol) of 2,6-dichlorotoluene, 19.8 g (0.3 mol) of potassium hydroxide (85%) and 0.3 g of dibenzo-18-crown-6 are heated in 30 ml of diethylene glycol at a bath temperature of 190° C. with reflux for 16 hours. The water released during the reaction is distilled off. After cooling, the reaction mixture is stirred with 100 ml of water until a solution is obtained and extracted three times with 50 ml of dichloromethane. The aqueous phase is admixed with 35 ml of 30% hydrochloric acid and extracted three times with 70 ml of dichloromethane. The organic phases are dried and concentrated under reduced pressure. 3-Chloro-2-methylphenol is obtained as a solid (11.5 g, content by HPLC: 97%, 78% of theory).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

3.1 g (0.02 mol) of 3-chloro-2-methylanisole are heated in 20 ml of 50% sulphuric acid for 18 hours with reflux. After cooling, the reaction mixture is extracted three times with dichloromethane, dried over sodium sulphate and concentrated to dryness under reduced pressure. 3-Chloro-2-methylphenol is obtained as a solid (2.9 g, content by HPLC: 11.7%, 12% of theory).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-methylphenol
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3-Chloro-2-methylphenol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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Customer
Q & A

Q1: Why is 3-chloro-2-methylphenol found in the wastewater of 2-chloro-6-fluorobenzaldehyde production?

A1: While the exact mechanism isn't detailed in the research paper [], the presence of this compound in the wastewater suggests it's a byproduct of the 2-chloro-6-fluorobenzaldehyde synthesis process. This could be due to side reactions involving the starting materials, intermediates, or even the desired product under the reaction conditions.

Q2: What is the significance of recovering this compound from the wastewater?

A2: The research emphasizes the dual benefits of resource recovery and pollution control []. Recovering this compound:

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